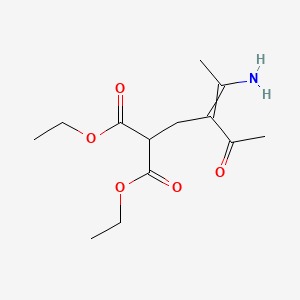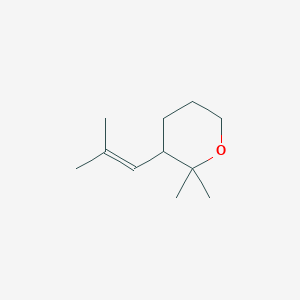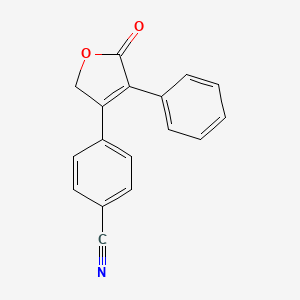
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is a complex organic compound characterized by its unique cyclopropene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate typically involves the reaction of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid with propargyl alcohol under esterification conditions. This reaction is usually catalyzed by a strong acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. The cyclopropene ring is highly strained, making it reactive towards ring-opening reactions and other transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds share the propargyl group and are used in similar cycloaddition reactions.
tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Another compound with a propargyl group, used in various synthetic applications.
Uniqueness
Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
114611-39-1 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
prop-2-ynyl 2,3-diphenylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-13-21-19(20)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h1,3-12,18H,13H2 |
InChI-Schlüssel |
SPCMPTUENYUIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B14306158.png)
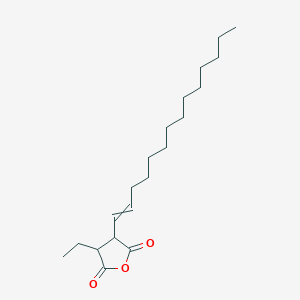
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

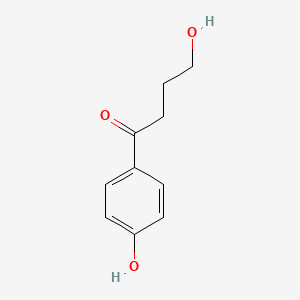
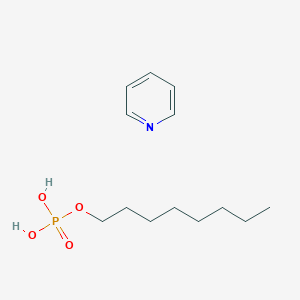
![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
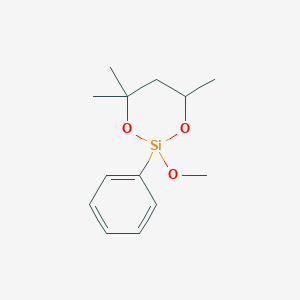

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)
